Styphnic acid

Catalog No.
S3320308
CAS No.
82-71-3
M.F
C6H3N3O8
M. Wt
245.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Styphnic acid

CAS Number

82-71-3

Product Name

Styphnic acid

IUPAC Name

2,4,6-trinitrobenzene-1,3-diol

Molecular Formula

C6H3N3O8

Molecular Weight

245.1 g/mol

InChI

InChI=1S/C6H3N3O8/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17/h1,10-11H

InChI Key

IXHMHWIBCIYOAZ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-]

Solubility

0.02 M

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-]

Styphnic acid, also known as 2,4,6-trinitro-1,3-benzenediol, is a yellow crystalline compound with the chemical formula C6H3N3O8C_6H_3N_3O_8. The name "styphnic" derives from the Greek word stryphnos, meaning "astringent," which reflects its taste. First isolated in 1788 by Carl Wilhelm Scheele, it has since been utilized in various applications including dyes, pigments, inks, and explosives, particularly as a precursor to lead styphnate, a primary explosive component . Styphnic acid crystallizes in a hexagonal structure and is characterized by multiple nitro groups that confer significant oxidizing properties and explosive potential .

Styphnic acid is a highly sensitive explosive and should be handled with extreme caution. It is toxic by ingestion, inhalation, and skin absorption []. Exposure can cause skin and eye irritation, central nervous system depression, and damage to the kidneys, blood, and liver [].

Environmental Remediation:

Styphnic acid, a nitroaromatic compound, has been explored in scientific research for its potential in environmental remediation. Studies have investigated its effectiveness in degrading various pollutants, including:

  • Organic pollutants: Research suggests that styphnic acid can be used in conjunction with other compounds to degrade organic pollutants like dyes and pesticides in wastewater [].
  • Explosives: Due to its oxidizing properties, styphnic acid is being investigated as a potential agent for decomposing explosives in contaminated soil and water []. However, further research is needed to assess its feasibility and safety in real-world applications.

Analytical Chemistry:

Styphnic acid's unique properties make it valuable in certain analytical chemistry applications. Its high sensitivity to shock and friction allows it to be used as a primary explosive in impact sensitivity testing of other explosives []. This helps researchers understand the behavior of explosives under various conditions, contributing to the development of safer and more reliable formulations.

Material Science:

Scientific research has explored the potential use of styphnic acid in the development of novel materials with specific functionalities. For instance, studies have investigated its incorporation into polymers to create materials with enhanced flame retardant properties []. However, further research is necessary to assess the long-term stability and safety of such materials.

  • Nitration: It can be synthesized through the nitration of resorcinol using concentrated nitric and sulfuric acids:
    C6H4(OH)2+3HNO3C6H3(NO2)3(OH)2+3H2OC_6H_4(OH)_2+3HNO_3\rightarrow C_6H_3(NO_2)_3(OH)_2+3H_2O
  • Decomposition: Upon rapid heating or shock, styphnic acid decomposes violently, typically releasing nitrogen oxides and other gases. This thermal instability poses significant safety risks .
  • Formation of Salts: Styphnic acid reacts with weakly basic oxides like lead oxide to form salts such as lead styphnate:
    C6H3(NO2)3(OH)2+PbOPb(C6H3(NO2)3(OH)2)+H2OC_6H_3(NO_2)_3(OH)_2+PbO\rightarrow Pb(C_6H_3(NO_2)_3(OH)_2)+H_2O

Styphnic acid can be synthesized primarily through the nitration of resorcinol. The process involves:

  • Mixing resorcinol with concentrated nitric and sulfuric acids.
  • Controlling the reaction temperature to manage the rate of nitration.
  • Isolating the product through crystallization from the reaction mixture.

Alternative methods have been explored in research settings, including degradation processes for environmental remediation .

Styphnic acid has several applications across various fields:

  • Explosives: It is primarily used in manufacturing lead styphnate and other explosive materials due to its sensitivity and stability under specific conditions.
  • Analytical Chemistry: Its properties make it useful for impact sensitivity testing of other explosives.
  • Environmental Remediation: Research has indicated its potential for degrading pollutants in contaminated environments .
  • Material Science: Investigations into incorporating styphnic acid into polymers for enhanced flame retardant properties are ongoing.

Styphnic acid shares characteristics with several similar compounds, particularly other nitroaromatic compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Picric AcidC₆H₃N₃O₇A high-sensitivity explosive; more soluble in water than styphnic acid.
2,4,6-TrinitroanilineC₆H₅N₃O₃Used in dye manufacturing; less stable than styphnic acid under heat.
1,3,5-TrinitrobenzeneC₆H₃N₃O₆Highly explosive; used in military applications; less soluble than styphnic acid.
Lead StyphnateC₆H₃N₃O₈PbA salt derived from styphnic acid; used as a primary explosive.
Ammonium PicrateC₇H₅N₄O₇A less stable explosive; more soluble than styphnic acid.

Styphnic acid's unique combination of properties—such as lower sensitivity compared to picric acid and its specific reactivity with certain metal oxides—distinguishes it within this group of compounds .

Physical Description

Trinitroresorcinol appears as a yellowish, crystalline solid. Used as a priming agent. Very sensitive to heat. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently.
WetSolid

XLogP3

1.1

Melting Point

175.5 °C

UNII

R4TJB1U00D

GHS Hazard Statements

H201: Explosive;
mass explosion hazard [Danger Explosives];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Explosive;Irritant

Other CAS

82-71-3

Wikipedia

Styphnic acid

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

General Manufacturing Information

Explosives manufacturing
Miscellaneous manufacturing
1,3-Benzenediol, 2,4,6-trinitro-: ACTIVE

Dates

Modify: 2023-08-19

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